Ethyl 4-bromo-2-cyano-6-methoxybenzoate
Description
Ethyl 4-bromo-2-cyano-6-methoxybenzoate is a substituted benzoate ester featuring bromo, cyano, and methoxy functional groups at positions 4, 2, and 6, respectively. The bromo and cyano groups enable diverse reactivity, such as nucleophilic substitutions or cross-coupling reactions, while the methoxy group contributes to electronic modulation of the aromatic ring.
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)4-8(12)5-9(10)15-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEXSZXHVWMMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-cyano-6-methoxybenzoate typically involves the esterification of 4-bromo-2-cyano-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-bromo-2-cyano-6-methoxybenzoic acid+ethanolH2SO4Ethyl 4-bromo-2-cyano-6-methoxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-6-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.
Hydrolysis: 4-bromo-2-cyano-6-methoxybenzoic acid.
Reduction: Ethyl 4-amino-2-cyano-6-methoxybenzoate.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-6-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-6-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and bromine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 2-Bromo-6-Cyano-4-(Difluoromethyl)Benzoate (CAS 1807116-32-0)
- Substituents: Bromo (position 2), cyano (position 6), difluoromethyl (position 4) .
- Key Differences: The difluoromethyl group at position 4 introduces strong electron-withdrawing effects compared to the methoxy group in the target compound, altering reactivity in electrophilic aromatic substitution. Molecular weight: $ C{11}H{8}BrF{2}NO{2} $ (higher due to fluorine substituents) vs. $ C{11}H{10}BrNO_{3} $ for the target compound. Applications: Fluorinated analogs are often prioritized in drug discovery for enhanced metabolic stability .
Ethyl 3-Bromo-2-(Bromomethyl)-6-Hydroxy-4-Methoxybenzoate (CAS 99859-57-1)
- Substituents : Bromo (position 3), bromomethyl (position 2), hydroxy (position 6), methoxy (position 4) .
- Key Differences: The hydroxy group at position 6 increases acidity (pKa ~10) compared to the methoxy group in the target compound, making it prone to ester hydrolysis under basic conditions. Molecular weight: $ C{11}H{12}Br{2}O{4} $ (higher due to dual bromine atoms) .
Ethyl 2-Hydroxy-4/6-Methoxybenzoates (Compounds 4 and 5)
- Substituents : Hydroxy (position 2), methoxy (positions 4 or 6) .
- Key Differences: Lack of bromo and cyano groups reduces electrophilic reactivity, limiting utility in cross-coupling reactions. Salicylate structure (hydroxy + ester) enables chelation with metals, a property absent in the target compound .
Physical and Chemical Properties
| Property | Ethyl 4-Bromo-2-Cyano-6-Methoxybenzoate | Ethyl 2-Bromo-6-Cyano-4-(Difluoromethyl)Benzoate | Ethyl 3-Bromo-2-(Bromomethyl)-6-Hydroxy-4-Methoxybenzoate |
|---|---|---|---|
| Molecular Formula | $ C{11}H{10}BrNO_{3} $ | $ C{11}H{8}BrF{2}NO{2} $ | $ C{11}H{12}Br{2}O{4} $ |
| Key Functional Groups | Br, CN, OMe | Br, CN, CF₂H | Br, BrCH₂, OH, OMe |
| Reactivity Highlights | Suzuki coupling, nitrile hydrolysis | Fluorine-specific reactions (e.g., SNAr) | Ester hydrolysis, alkylation |
| Solubility | Moderate in polar aprotic solvents | Lower solubility due to CF₂H | High solubility in basic aqueous media |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
